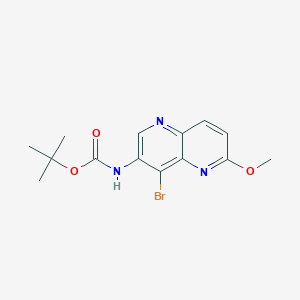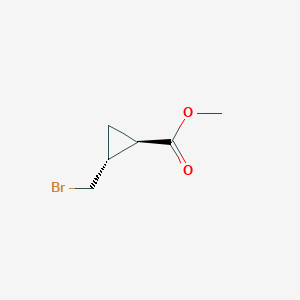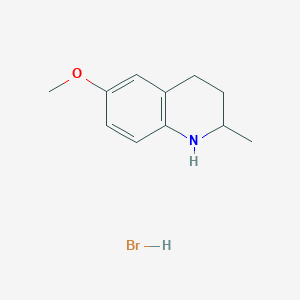
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Vue d'ensemble
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a compound with the molecular weight of 177.25 . It is a liquid form and has a melting point of 65-68 degrees Celsius .
Molecular Structure Analysis
The molecular formula of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is C11H15NO . The InChI code is 1S/C11H15NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h5-8,12H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a melting point of 65-68 degrees Celsius . The compound is stored at 4 degrees Celsius .Applications De Recherche Scientifique
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide has been studied for its potential to act as a ligand for various biochemical and physiological processes. It has been used as a ligand to study the binding of various proteins, including the human androgen receptor. It has also been studied for its potential to act as a ligand for the binding of various small molecules, including the antifungal drug fluconazole. Additionally, this compound has been studied for its potential to act as a ligand for the binding of various enzymes, including the enzyme responsible for the breakdown of the neurotransmitter dopamine.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is not fully understood. However, it is believed to act as a ligand for various biochemical and physiological processes by forming non-covalent bonds with proteins, small molecules, and enzymes. This binding is believed to cause a conformational change in the target molecule, which can then lead to a variety of effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential to act as a ligand for various biochemical and physiological processes. For example, it has been studied for its potential to act as a ligand for the binding of various proteins, including the human androgen receptor. It has also been studied for its potential to act as a ligand for the binding of various small molecules, including the antifungal drug fluconazole. Additionally, this compound has been studied for its potential to act as a ligand for the binding of various enzymes, including the enzyme responsible for the breakdown of the neurotransmitter dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide in laboratory experiments include its cost-effectiveness, efficiency, and its ability to act as a ligand for various biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and it is not known whether it has any adverse effects on the target molecule. Additionally, this compound is not widely available, and it is not known whether it is stable in different environmental conditions.
Orientations Futures
There are a number of potential future directions for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide research. These include further research into the mechanism of action of this compound, as well as further research into its potential applications as a ligand for various biochemical and physiological processes. Additionally, further research into the stability of this compound in different environmental conditions could be beneficial. Finally, further research into the synthesis of this compound could lead to more cost-effective and efficient methods of production.
Safety and Hazards
Propriétés
IUPAC Name |
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXGMEQWUKHMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102298.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3102310.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102313.png)
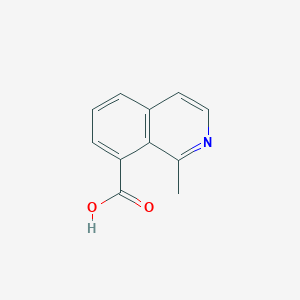

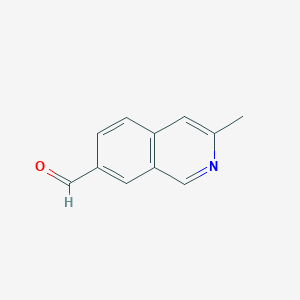
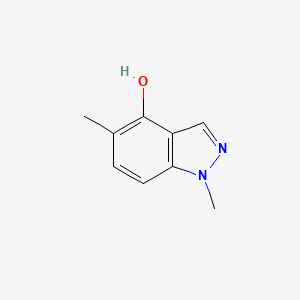

![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102361.png)
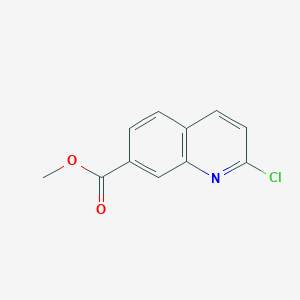
![6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride](/img/structure/B3102374.png)
